molecular formula C10H8O B047701 2-Naphthol-1,3,4,5,6,7,8-d7 CAS No. 78832-54-9

2-Naphthol-1,3,4,5,6,7,8-d7

Cat. No.: B047701
CAS No.: 78832-54-9
M. Wt: 151.21 g/mol
InChI Key: JWAZRIHNYRIHIV-GSNKEKJESA-N
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Description

2-Naphthol-1,3,4,5,6,7,8-d7: is a deuterated form of 2-naphthol, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Scientific Research Applications

2-Naphthol-1,3,4,5,6,7,8-d7 is widely used in scientific research due to its isotopic labeling, which makes it valuable in:

Safety and Hazards

2-Naphthol is harmful if swallowed or inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility .

Future Directions

2-Naphthol has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis . It is anticipated that this review will stimulate the researchers to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthol-1,3,4,5,6,7,8-d7 typically involves the deuteration of 2-naphthol. This can be achieved through a series of reactions where 2-naphthol is treated with deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle the high pressures and temperatures required .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthol-1,3,4,5,6,7,8-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-Naphthol-1,3,4,5,6,7,8-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in various chemical and biological processes .

Properties

IUPAC Name

1,3,4,5,6,7,8-heptadeuterionaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZRIHNYRIHIV-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583912
Record name (~2~H_7_)Naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78832-54-9
Record name (~2~H_7_)Naphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78832-54-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthol-1,3,4,5,6,7,8-d7
Reactant of Route 2
2-Naphthol-1,3,4,5,6,7,8-d7
Reactant of Route 3
2-Naphthol-1,3,4,5,6,7,8-d7
Reactant of Route 4
2-Naphthol-1,3,4,5,6,7,8-d7
Reactant of Route 5
2-Naphthol-1,3,4,5,6,7,8-d7
Reactant of Route 6
2-Naphthol-1,3,4,5,6,7,8-d7

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